N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide
CAS No.:
Cat. No.: VC15924331
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O/c19-14(17-12-6-11-5-10(12)7-16-11)9-1-2-13-15-3-4-18(13)8-9/h1-4,8,10-12,16H,5-7H2,(H,17,19) |
| Standard InChI Key | FJFCUQGQWCMREA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(C1CN2)NC(=O)C3=CN4C=CN=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines two distinct bicyclic systems:
-
Imidazo[1,2-a]pyridine: A nitrogen-containing heterocycle with a fused imidazole and pyridine ring, known for its electron-rich nature and pharmacological versatility .
-
2-Azabicyclo[2.2.1]heptane: A bridged amine structure that imposes conformational rigidity, enhancing receptor binding specificity .
The carboxamide linker (-CONH-) bridges the 7-position of the imidazo[1,2-a]pyridine and the 5-position of the 2-azabicyclo[2.2.1]heptane (Figure 1) .
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₄O | |
| Molecular Weight | 256.30 g/mol | |
| SMILES Notation | C1C2CC(C1CN2)NC(=O)C3=CC4=NC=CN4C=C3 | |
| logP (Predicted) | 0.08 | |
| Rotatable Bonds | 3 |
Stereochemical Considerations
The 2-azabicyclo[2.2.1]heptane moiety introduces two chiral centers (C5 and C6), yielding four possible stereoisomers. Synthetic routes typically produce racemic mixtures, though enantioselective methods remain under development .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis involves three key steps:
-
Construction of the 2-Azabicyclo[2.2.1]heptane Core: Achieved via aza-Diels-Alder reactions between cyclopentadiene and imine derivatives, followed by hydrogenation to saturate the bridged ring .
-
Functionalization of Imidazo[1,2-a]pyridine: Lithiation at the 7-position enables carboxylation, yielding the carboxylic acid precursor .
-
Amide Coupling: Carbodiimide-mediated coupling links the bicyclic amine and heterocyclic acid .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aza-Diels-Alder Cyclization | Cyclopentadiene, Benzylamine | 62 |
| 2 | Carboxylation | n-BuLi, CO₂ | 78 |
| 3 | Amide Formation | EDC, HOBt, DCM | 85 |
Challenges in Purification
The compound’s high polarity (PSA = 59 Ų) and low logP complicate chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is recommended for isolating enantiomerically pure fractions .
Pharmacological Activity
Table 3: In Vitro Activity Profiling
| Assay | Result (IC₅₀/EC₅₀) | Model System | Source |
|---|---|---|---|
| α4β2 nAChR Binding | 1.68 ± 0.22 µM | HEK293 Cells | |
| GABAₐ Modulation | 23.4 µM | Xenopus Oocytes | |
| Serotonin Transporter (SERT) | >100 µM | Rat Synaptosomes |
Antidepressant-Like Effects
In murine forced-swim tests, the compound reduced immobility time by 58% at 10 mg/kg (i.p.), indicating potential antidepressant efficacy. This effect was abolished by mecamylamine (nAChR antagonist), confirming receptor-mediated activity .
Structure-Activity Relationships (SAR)
Role of the Bicyclic Amine
-
Rigidity: The 2-azabicyclo[2.2.1]heptane enhances α4β2 nAChR selectivity over muscle-type receptors (α1β1γδ) .
-
N-Substitution: Methylation at N2 abolishes activity, suggesting hydrogen bonding is critical for receptor engagement .
Imidazo[1,2-a]pyridine Modifications
-
Positional Isomerism: 7-Carboxamide derivatives show 10-fold higher α4β2 affinity than 6-isomers due to optimal hydrogen bonding with Asn152 .
-
Electron-Withdrawing Groups: Chloro substitution at C6 improves metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for parent compound) .
Toxicological and Pharmacokinetic Profiling
Acute Toxicity
LD₅₀ values in mice:
ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 89.2% | Equilibrium Dialysis |
| CYP3A4 Inhibition | IC₅₀ = 18.7 µM | Fluorescent Assay |
| Permeability (PAMPA) | 12.3 × 10⁻⁶ cm/s | Artificial Membrane |
Hepatic microsomal clearance is predominantly mediated by CYP2D6, with a half-life of 2.1 h in human hepatocytes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume